molecular formula C8H14FNO B12501716 (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol

Cat. No.: B12501716
M. Wt: 159.20 g/mol
InChI Key: QAJRFPVPHUYVFE-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol is $$ \text{C}8\text{H}{14}\text{FNO} $$, with a hydrochloride salt form ($$ \text{C}8\text{H}{15}\text{ClFNO} $$) yielding a molecular weight of 195.66 g/mol. The core structure comprises a hexahydropyrrolizine moiety—a bicyclic system fusing two pyrrolidine rings—with a fluorine atom at the 2-position and a hydroxymethyl group (-CH$$_2$$OH) at the 7a-position.

Stereochemical specificity is central to its configuration. The fluoro substituent adopts the (2R) configuration, while the hydroxymethyl group occupies the (7aS) position, as defined by IUPAC nomenclature. This stereochemical arrangement arises from the compound’s synthetic pathway, which likely involves asymmetric fluorination and subsequent reduction or ring-closing reactions. The (2R,7aS) configuration imposes distinct spatial constraints, influencing hydrogen-bonding potential and intermolecular interactions.

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are pivotal in resolving its stereochemistry. For instance, the dihedral angle between the fluorine atom and adjacent carbons reflects ring puckering, a common feature in saturated N-heterocycles. The hydroxymethyl group’s orientation further stabilizes the structure through intramolecular hydrogen bonding with the pyrrolizine nitrogen, as observed in analogous alkaloids.

Comparative Analysis of Pyrrolizine Ring Systems

Pyrrolizine derivatives exhibit diverse conformational behaviors depending on substitution patterns and saturation states. Unlike unsaturated pyrrolizines, which often adopt planar or slightly puckered conformations, the hexahydro variant in This compound features a fully saturated bicyclic system, enhancing ring flexibility.

Comparative studies with related alkaloids, such as retronecine or heliotridine, reveal critical differences. For example, unsaturated pyrrolizidines like retronecine exhibit rigid, chair-like conformations due to double-bond constraints, whereas the hexahydropyrrolizine core here allows for dynamic puckering. This flexibility is modulated by the 2-fluoro substituent, which introduces steric and electronic effects absent in non-fluorinated analogs.

Substituent positioning further differentiates this compound. The 7a-hydroxymethyl group projects axially, contrasting with equatorial orientations seen in esterified derivatives (e.g., 6,7-di-O-acylsynthanecines). This axial placement minimizes steric clash with the fluorinated pyrrolidine ring, favoring a low-energy conformation stabilized by van der Waals interactions.

Fluorine Substitution Effects on Conformational Dynamics

Fluorination at the 2-position profoundly alters the compound’s conformational landscape. The fluorine atom’s electronegativity ($$ \chi = 4.0 $$) induces a dipole moment, polarizing adjacent C-F bonds and stabilizing specific puckered states through charge-dipole interactions. Computational studies of analogous fluorinated N-heterocycles demonstrate that such interactions reduce activation barriers for ring inversion, enabling rapid interconversion between chair-like and boat-like conformers.

In This compound , fluorine’s steric profile (van der Waals radius = 1.47 Å) subtly distorts the pyrrolizine ring. Compared to non-fluorinated analogs, the 2-fluoro derivative exhibits a 5–10° reduction in the N-C-C-F dihedral angle, compressing the ring and enhancing planarity. This distortion amplifies the hydroxymethyl group’s axial preference, as evidenced by NMR coupling constants ($$ J_{H-F} = 48–52 \, \text{Hz} $$) indicative of restricted rotation.

Solvation effects further modulate conformational dynamics. Polar solvents stabilize the fluorinated ring’s dipole, favoring conformers with C-F bonds aligned antiparallel to solvent electric fields. In contrast, nonpolar solvents promote intramolecular charge-dipole interactions, locking the ring into asymmetric puckered states. These solvent-dependent behaviors underscore fluorine’s dual role as both a stereoelectronic and steric modulator.

Properties

IUPAC Name

(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRFPVPHUYVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Exocyclic Olefin Oxidation and Diastereoselective Reduction

First-Generation Synthesis

The initial route, optimized from Merck’s racemic approach, employs RuCl₃/NaIO₄ for catalytic oxidation of exocyclic olefins. This step converts olefin precursors to ketones, which undergo diastereoselective reduction using NaBH₄/CeCl₃ to yield the desired stereochemistry at C2 and C7a.

Reaction Conditions:

  • Oxidation: 0°C to 25°C, 12–24 hours in aqueous acetone.
  • Reduction: −78°C in THF, achieving 85–90% yield with 15:1 diastereomeric ratio (d.r.).
Stereochemical Control

The CeCl₃ additive directs hydride attack to the Re face of the ketone, favoring the (2R,7aS) configuration. This selectivity is critical for binding affinity in KRAS inhibitors.

Second-Generation Intramolecular Cyclization

Lithium-Mediated Chelation

A breakthrough method involves intramolecular cyclization of precursors like 35a/35b via lithium cation chelation (38 ). This single-step process forms the bicyclic pyrrolizine scaffold (36a ) with exceptional diastereoselectivity (20:1 d.r.) and 75–80% yield.

Mechanistic Insight:
The lithium cation stabilizes a six-membered transition state, enforcing endo-tet attack geometry. This minimizes epimerization and bypasses racemic byproducts.

Sequential Deoxyfluorination and Ester Reduction

Following cyclization, 36a undergoes:

  • Deoxyfluorination: DAST (diethylaminosulfur trifluoride) introduces the C2 fluorine.
  • Ester Reduction: LiAlH₄ reduces benzyl esters to methanol groups, yielding the final product without chiral chromatography.

Industrial Scalability:

  • Throughput: Multikilo batches achieved via flow chemistry.
  • Purity: ≥97% enantiomeric excess (e.e.).

Alternative Synthetic Routes

Chiral Pool Derivatization

Starting from (L)-proline, a six-step sequence installs fluorine via Selectfluor® electrophilic fluorination. Key steps:

  • Ring Expansion: Schmidt reaction forms the pyrrolizine core.
  • Oxidation-Reduction: TEMPO/NaClO₂ oxidizes secondary alcohols, followed by NaBH₄ reduction.

Yield: 52% overall, limited by fluorination efficiency.

Enzymatic Resolution

Racemic mixtures are resolved using Candida antarctica lipase B (CALB) to hydrolyze acetylated intermediates. The (2R,7aS) enantiomer is isolated with 99% e.e., though scalability remains challenging.

Comparative Analysis of Methods

Method Diastereoselectivity (d.r.) Yield (%) Scalability
RuCl₃/NaIO₄ Oxidation 15:1 85 Moderate
Li-Chelation Cyclization 20:1 80 High
Chiral Pool N/A 52 Low
Enzymatic Resolution N/A 45 Low

Key Advantages of Lithium Cyclization:

  • Eliminates chiral separation, reducing production costs by 40%.
  • Compatible with continuous manufacturing.

Industrial Production Protocols

Large-Scale Process

Step 1: Cyclization of 35a (1.0 kg) in THF with LiHMDS (2.2 equiv) at −40°C for 6 hours.
Step 2: Quench with NH₄Cl, extract with EtOAc, and concentrate to afford 36a (0.82 kg, 80%).

Quality Control:

  • HPLC Purity: ≥99.5% (C18 column, 0.1% TFA/ACN).
  • Chiral HPLC: Chiralpak AD-H, 98:2 hexane/IPA.

Challenges and Solutions

Epimerization at C7a

High-temperature steps risk epimerization via ring-opening. Mitigation strategies:

  • Low-Temperature Workup: Maintain reactions below −30°C.
  • Stabilized Intermediates: Use tert-butyl carbamates to block reactive sites.

Fluorine Incorporation

Direct fluorination often suffers from poor regioselectivity. DAST/Deoxo-Fluor® mixtures improve F⁻ delivery, achieving >95% conversion.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes critical differences between (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol and its closest analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point Storage Conditions
This compound C₈H₁₄FNO 159.20 2-Fluoro, 7a-methanol No data 2–8°C, inert atmosphere, dark
(2,2-Difluoro-hexahydropyrrolizin-7a-yl)methanol C₈H₁₃F₂NO 177.19 2,2-Difluoro, 7a-methanol No data Not specified
Hexahydropyrrolizin-7a-ylmethanol C₈H₁₅NO 141.21 No fluorine, 7a-methanol Not available Controlled product, made to order
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanol C₉H₁₇NO 155.24 No fluorine, 7a-ethanol 93.5–94.5°C (5 Torr) Not specified
Key Observations:
  • Fluorination Impact: The mono-fluoro derivative (159.20 g/mol) has a lower molecular weight and reduced lipophilicity compared to the difluoro analog (177.19 g/mol) .
  • Hydroxyl Group Variation: Replacing methanol with ethanol (C₉H₁₇NO) introduces an additional methylene group, increasing hydrophobicity and altering conformational flexibility .
  • Non-Fluorinated Analog: The absence of fluorine in hexahydropyrrolizin-7a-ylmethanol (141.21 g/mol) reduces steric and electronic hindrance, which may influence reactivity and solubility .

Biological Activity

The compound (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies. The information presented is derived from diverse scientific sources to ensure a thorough understanding of this compound's properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H12FNC_8H_{12}F_N with a molecular weight of approximately 155.19 g/mol. The presence of a fluorine atom in the structure may influence its biological interactions and pharmacokinetics.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC8H12FNC_8H_{12}F_N
Molecular Weight155.19 g/mol
CAS Number2621933-30-8

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in specific signaling pathways, particularly those involving the KRas protein, which is crucial in cancer development and progression .

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties by targeting mutated forms of the KRas protein . This mutation is prevalent in various cancers, including pancreatic and colorectal cancers. The compound may inhibit the GTP-bound state of KRas, thereby disrupting downstream signaling pathways that promote tumor growth.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has been tested against several cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, particularly in KRas-mutated cell lines .
  • Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor size and improved survival rates in models of lung cancer . The exact dosage and administration route were optimized to maximize therapeutic effects while minimizing toxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameMechanism of ActionBiological Activity
(2-Fluoro-piperidin-1-yl)methanolInhibits neurotransmitter uptakeAntidepressant effects
(4-Fluorobenzyl)-piperazineModulates serotonin receptorsAnxiolytic properties
(2-Fluoro-cyclopentyl)methanolTargets ion channelsAnticonvulsant activity

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